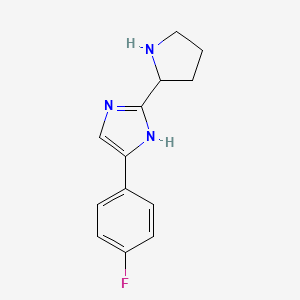

4-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-2-pyrrolidin-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11/h3-6,8,11,15H,1-2,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHPQZHCDUZSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155056-60-2 | |

| Record name | 4-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

The compound 4-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole , known by its CAS number 1155056-60-2, is a member of the imidazole family, characterized by its unique structural features that confer significant biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Formula

The molecular formula for this compound is with a molecular weight of 231.27 g/mol. The compound features a fluorophenyl group and a pyrrolidine moiety attached to an imidazole ring, which is critical for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 231.27 g/mol |

| CAS Number | 1155056-60-2 |

| Molecular Formula | C13H14FN3 |

| Purity | Not specified |

Imidazole derivatives typically exert their biological effects through various mechanisms:

- Enzyme Inhibition : Many imidazole compounds act as inhibitors of key enzymes involved in bacterial metabolism.

- Membrane Disruption : They may disrupt bacterial cell membranes, leading to cell lysis.

- DNA Interaction : Some compounds can intercalate into DNA, inhibiting replication.

Study on Pyrrolidine Derivatives

A study evaluated several pyrrolidine derivatives for their antibacterial activity, revealing that certain modifications significantly enhanced their efficacy against resistant strains . This indicates that further exploration of this compound could yield promising results.

Pharmacological Characterization

Pharmacological studies have characterized the affinity and activity of various imidazole derivatives at histamine receptors, particularly focusing on their potential as therapeutic agents in treating allergy-related conditions . The structural similarities suggest that this compound may also interact with similar biological targets.

Potential Therapeutic Applications

Given its structural attributes and preliminary findings related to similar compounds, this compound holds promise for several therapeutic applications:

- Antibacterial Agents : Targeting resistant bacterial strains.

- Anti-inflammatory Drugs : Potential modulation of histamine receptor pathways.

- Anticancer Research : Exploration in the context of tumor growth inhibition due to its ability to interfere with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Features

The biological and physicochemical properties of imidazole derivatives are heavily influenced by substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Physicochemical Properties

- Solubility : Pyrrolidine’s secondary amine in the target compound enhances water solubility via protonation, whereas SB203580’s methylsulfinyl group relies on polar sulfoxide interactions.

- Lipophilicity : The 4-fluorophenyl group in all compounds contributes to moderate lipophilicity, facilitating membrane permeability. However, SB202190’s hydroxyl group reduces logP compared to the target compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with amines under acidic or basic conditions. For example, similar imidazole derivatives were synthesized using a three-component reaction involving 4-fluorobenzaldehyde, pyrrolidine-2-carboxaldehyde, and ammonium acetate in refluxing ethanol . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction kinetics .

- Catalyst use : Acidic catalysts (e.g., acetic acid) improve cyclization efficiency .

- Temperature control : Reflux conditions (70–100°C) balance reaction rate and side-product minimization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .

- Infrared (IR) Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-F stretch) validate the imidazole core and fluorophenyl moiety .

- Elemental Analysis : Discrepancies >0.4% between calculated and observed C/H/N values indicate impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antiviral effects)?

- Methodological Answer : Contradictions often arise from off-target effects or contextual pathway interactions. Strategies include:

- Specificity controls : Use structurally related but functionally inert analogs (e.g., SB202474) to distinguish target-specific effects .

- Pathway profiling : Combine phosphoproteomics (e.g., LC-MS/MS) with kinase activity assays to map signaling cascades .

- Dose-response validation : Confirm biphasic effects (e.g., p38 MAPK inhibition at low doses vs. cytotoxicity at high doses) using viability assays (WST-1) .

Q. What computational approaches are effective for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses in kinase active sites (e.g., p38 MAPK’s ATP-binding pocket) . Key interactions include hydrogen bonds with conserved residues (e.g., Met109) and hydrophobic contacts with fluorophenyl groups .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

- Validation : Compare computational predictions with mutagenesis studies (e.g., Ala-scanning of kinase domains) .

Q. How should experimental designs be structured to assess the compound’s antiviral mechanisms?

- Methodological Answer :

- Viral replication assays : Quantify HCMV DNA replication inhibition using qPCR in infected fibroblasts (EC₅₀ calculations) .

- Enzyme inhibition studies : Test competitive inhibition of viral polymerases (e.g., HCMV DNA polymerase) via radioactive dNTP incorporation assays .

- Cellular localization : Use confocal microscopy with fluorescently tagged compounds to track subcellular distribution (e.g., nuclear vs. cytoplasmic accumulation) .

Data Contradiction Analysis

Q. How can researchers address discrepancies in COX-2 regulation studies involving this compound?

- Methodological Answer : Conflicting reports on COX-2 up/downregulation may stem from cell-type-specific signaling. Approaches include:

- Pathway inhibition : Co-treatment with U0126 (MEK inhibitor) or SB202190 (p38 MAPK inhibitor) to isolate MAPK-dependent effects .

- Transcriptional analysis : Use luciferase reporters under COX-2 promoter control to dissect transcription factor contributions (e.g., C/EBP vs. CREB) .

- Cross-species validation : Compare murine vs. human cell lines to identify conserved regulatory mechanisms .

Tables for Key Data

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF or DMSO | +20–30% | |

| Temperature | 80–100°C (reflux) | +15% | |

| Catalyst | Acetic acid (10 mol%) | +25% |

Table 2 : Biological Activity Profiling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.